Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Couplings
2-Iodo-1,3,4-thiadiazole undergoes oxidative addition to Pd(0) substantially faster than its bromo and chloro congeners, a well-established trend for aryl halides that enables lower reaction temperatures and higher turnover frequencies [1]. For representative aryl iodides vs. aryl bromides in Suzuki–Miyaura coupling, relative rates can differ by >100-fold [2]. While no direct kinetic study exists for this exact thiadiazole scaffold, the class-level inference is robust and dictates synthetic route selection [3].
| Evidence Dimension | Relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | Fastest (aryl iodide class) |
| Comparator Or Baseline | Aryl bromides (moderate); aryl chlorides (slow, often require specialized ligands) |
| Quantified Difference | Aryl iodide > aryl bromide (10–100×); aryl iodide >> aryl chloride (>10³×) |
| Conditions | Pd(PPh₃)₄ or Pd(OAc)₂, typical Suzuki–Miyaura conditions |
Why This Matters
Enables lower catalyst loading, milder reaction temperatures, and faster reaction times, reducing overall process cost and improving functional group compatibility.
- [1] Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) intermediates in palladium-catalyzed Heck and cross-coupling reactions. Accounts of Chemical Research, 33(5), 314–321. View Source
- [2] Fauvarque, J. F., Pflüger, F., & Troupel, M. (1981). Kinetics of oxidative addition of zerovalent palladium to aromatic iodides. Journal of Organometallic Chemistry, 208(3), 419–427. View Source
- [3] Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Tetrahedron, 61(9), 2245–2267. View Source
